molecular formula C26H37N3O5S2 B2637499 ethyl 2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 489470-88-4

ethyl 2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Cat. No. B2637499
CAS RN: 489470-88-4
M. Wt: 535.72
InChI Key: PWPQDQCCNGBPLP-UHFFFAOYSA-N
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Description

Ethyl 2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a useful research compound. Its molecular formula is C26H37N3O5S2 and its molecular weight is 535.72. The purity is usually 95%.
BenchChem offers high-quality ethyl 2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Modification

Studies on compounds with complex structures often explore synthetic routes and chemical modifications to enhance their properties or applications. For example, synthetic pathways involving tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate and ethyl vanillate have been analyzed to find suitable industrial production routes for pharmaceutical compounds (Mi, 2015). This research demonstrates the intricate processes involved in developing and optimizing synthetic methods for complex molecules, potentially applicable to the synthesis of the specified ethyl compound Mi, 2015.

Biological Applications and Interactions

Compounds with specific functional groups and structures are investigated for their biological activities and interactions. For instance, the chemical modification of xylan to produce biopolymer ethers and esters showcases the utility of complex molecules in creating materials with specific properties, such as drug delivery systems (Petzold-Welcke et al., 2014). This suggests that compounds like the specified ethyl derivative could have applications in material science or as precursors for biologically active molecules Petzold-Welcke et al., 2014.

Environmental Interactions and Biodegradation

The fate and biodegradation of chemical compounds in the environment are critical aspects of research, especially for those used in industrial applications. Studies on ethyl tert-butyl ether (ETBE), for instance, examine the biodegradation pathways and environmental fate of gasoline additives (Thornton et al., 2020). Such research underscores the importance of understanding the environmental impact and degradation processes of synthetic compounds, potentially applicable to the environmental management of the specified ethyl compound Thornton et al., 2020.

properties

IUPAC Name

ethyl 2-[[4-[butyl(ethyl)sulfamoyl]benzoyl]amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H37N3O5S2/c1-6-9-15-29(7-2)36(32,33)20-12-10-19(11-13-20)24(30)27-25-23(26(31)34-8-3)21-14-16-28(18(4)5)17-22(21)35-25/h10-13,18H,6-9,14-17H2,1-5H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWPQDQCCNGBPLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(C)C)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H37N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

535.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

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